molecular formula C27H27N3O5S B2882596 Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate CAS No. 442556-24-3

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2882596
CAS No.: 442556-24-3
M. Wt: 505.59
InChI Key: OGFYJJJDXGEJFK-UHFFFAOYSA-N
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Description

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a multifunctional structure. The core DHP scaffold is substituted with:

  • A thioether-linked 2-(o-tolylamino)ethyl-2-oxo moiety at position 6, introducing steric and electronic complexity.
  • An allyl ester at position 3, influencing metabolic stability and reactivity.

Properties

IUPAC Name

prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-5-12-35-27(33)24-17(3)29-26(36-15-23(32)30-20-9-7-6-8-16(20)2)19(14-28)25(24)18-10-11-21(31)22(13-18)34-4/h5-11,13,25,29,31H,1,12,15H2,2-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFYJJJDXGEJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (hereafter referred to as "the compound") is a dihydropyridine derivative characterized by a complex molecular structure that includes various functional groups. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S, and it features several notable functional groups including:

  • Cyano group at position 5
  • Hydroxy group at position 4
  • Methoxy group at position 3
  • Thioether linkage at position 6

These functional groups contribute to the compound's reactivity and biological activity, particularly its potential interaction with biological targets such as calcium channels and receptors.

Research indicates that compounds similar to the one often exhibit pharmacological effects through modulation of voltage-gated calcium channels . The structural similarity to known calcium channel blockers suggests that the compound may promote vasodilation and potentially lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells.

Pharmacological Effects

  • Antihypertensive Activity : Studies have demonstrated that dihydropyridine derivatives can effectively lower blood pressure, making them candidates for antihypertensive therapies.
  • Antioxidant Properties : The presence of hydroxy and methoxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also reduce inflammation through various pathways, including inhibition of pro-inflammatory cytokines .

Synthesis Methods

The synthesis of the compound typically involves a multicomponent reaction , which is a hallmark of organic synthesis aimed at constructing complex molecules efficiently. The Hantzsch reaction is particularly relevant here, involving the condensation of aldehydes with β-ketoesters and amines in a single-pot reaction to yield dihydropyridines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar dihydropyridine derivatives:

StudyFindings
Lesyk et al. (2003)Identified anti-inflammatory effects in thiazole derivatives, suggesting similar potential for the compound due to its structural components .
Nandi et al. (2016)Evaluated antibacterial and antifungal activities in related compounds, indicating a broad spectrum of biological activities that may extend to the compound .
Kim et al. (2010)Demonstrated protective effects against glutamate-induced excitotoxicity in glial cells, highlighting neuroprotective potential .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 4 Substituent Position 6 Substituent Ester/Carboxamide Group Key Structural Features
Target Compound 4-hydroxy-3-methoxyphenyl S-CH₂-C(O)-NH-(o-tolyl) Allyl ester Antioxidant phenyl, ortho-substituted amide
Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-DHP-3-carboxylate 4-methylphenyl S-CH₂-C(O)-NH-(5-chloro-2-methylphenyl) Allyl ester Chlorinated amide, lipophilic methylphenyl
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide 2-furyl S-CH₂-C(O)-O-(4-methoxyphenyl) Carboxamide Heterocyclic furyl, methoxyphenyl thioether
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-DHP-3-carboxylate 2-ethoxyphenyl S-CH₂-C(O)-NH-(p-tolyl) Methyl ester Ethoxy phenyl, para-substituted amide

Key Observations:

Position 4 Substituents: The target’s 4-hydroxy-3-methoxyphenyl group offers hydrogen-bonding capability and antioxidant activity, contrasting with the 4-methylphenyl (lipophilic, ) and 2-ethoxyphenyl (electron-donating, ) in analogs.

Position 6 Thioether Moieties: The target’s o-tolylamino amide (ortho-methyl) creates steric hindrance, possibly reducing enzymatic degradation compared to p-tolylamino (para-methyl, ) or 5-chloro-2-methylphenyl (). The 4-methoxyphenyl thioether () may enhance solubility via methoxy polarity.

Ester vs. Carboxamide :

  • The allyl ester in the target and compounds may confer higher reactivity in hydrolysis than methyl ester () or carboxamide (), impacting metabolic stability.

Physicochemical Properties

Table 2: Predicted Properties of Methyl Ester Analog () vs. Target Compound

Property Methyl Ester Analog Target Compound (Hypothesized)
Molecular Formula C₂₆H₂₇N₃O₄S ~C₂₈H₂₉N₃O₇S
Molar Mass (g/mol) 477.58 ~563.62
Density (g/cm³) 1.27±0.1 Higher (due to polar hydroxy group)
Boiling Point (°C) 666.8±55.0 Likely lower (allyl ester volatility)
pKa 13.96±0.70 Lower (phenolic OH ~10)
  • Solubility : The target’s hydroxyl and methoxy groups may improve aqueous solubility compared to methyl/ethoxy-substituted analogs.
  • Stability : The allyl ester’s susceptibility to hydrolysis could reduce plasma stability relative to carboxamides.

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